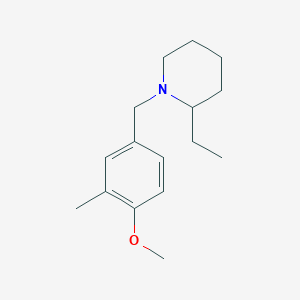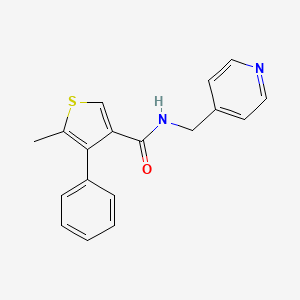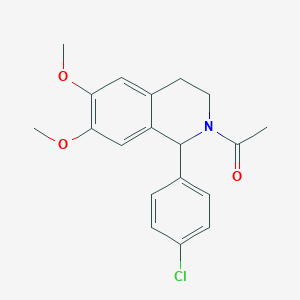![molecular formula C20H32N4O B4968134 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine, also known as CPI-1189, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPI-1189 is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 has been shown to stimulate insulin secretion, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and promote glucagon-like peptide 1 (GLP-1) release, leading to improved glucose homeostasis.
作用機序
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is a selective agonist of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 by 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine leads to the stimulation of adenylate cyclase, resulting in the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of key intracellular targets, including ion channels and exocytotic machinery. This results in the stimulation of insulin secretion, enhancement of GIP secretion, and promotion of GLP-1 release, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. In preclinical studies, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been shown to stimulate insulin secretion in a glucose-dependent manner, enhance GIP secretion, and promote GLP-1 release. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has also been shown to reduce food intake and body weight in animal models of obesity. These effects suggest that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine may have dual benefits for the treatment of T2DM and obesity.
実験室実験の利点と制限
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has several advantages for lab experiments. The synthesis method is straightforward and can be easily scaled up for large-scale production. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is also highly pure after purification by column chromatography, which is important for reproducibility and accuracy in lab experiments. However, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has some limitations for lab experiments. The cost of the compound may be prohibitive for some researchers, and the compound may have limited solubility in certain solvents, which may affect its activity in some assays.
将来の方向性
There are several future directions for the research and development of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine. One potential direction is the investigation of the long-term safety and efficacy of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine in clinical trials. Another direction is the exploration of the potential therapeutic applications of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine in other metabolic disorders, such as nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome. Additionally, the development of novel GPR119 agonists with improved pharmacokinetic properties and selectivity may lead to the discovery of more potent and effective compounds for the treatment of T2DM and obesity.
合成法
The synthesis of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine involves the reaction of 4-cyclohexyl-1,4-diazepan-1-amine with isopropyl 2-pyridinecarboxylate in the presence of a carbonyl diimidazole (CDI) coupling reagent. The reaction yields 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine as a white solid with a purity of over 99% after purification by column chromatography. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. Preclinical studies have shown that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine can improve glucose homeostasis by stimulating insulin secretion, enhancing GIP secretion, and promoting GLP-1 release in a glucose-dependent manner. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine may have dual benefits for the treatment of T2DM and obesity.
特性
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)22-19-10-9-17(15-21-19)20(25)24-12-6-11-23(13-14-24)18-7-4-3-5-8-18/h9-10,15-16,18H,3-8,11-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUBLCMENJLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)
![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
amine oxalate](/img/structure/B4968074.png)


![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)
![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)